Comprehensive Technical Guide: 4-Bromo-5-ethyl-1-methyl-1H-1,2,3-triazole
Comprehensive Technical Guide: 4-Bromo-5-ethyl-1-methyl-1H-1,2,3-triazole
Executive Summary
1,2,3-Triazoles are privileged scaffolds in modern medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amide bonds, esters, and various heterocycles[1]. Among these, fully substituted derivatives like 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole (CAS: 2694728-86-2) represent highly versatile, advanced building blocks[2][3]. The presence of the C4-bromide provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), enabling the late-stage divergent synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper details the physicochemical profiling, regiocontrolled synthesis, and validated experimental protocols for this specific triazole derivative.
Physicochemical Profiling
Understanding the physical and structural parameters of 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole is critical for predicting its behavior in organic solvents and its stability during downstream catalytic cycles.
| Property | Value |
| Chemical Name | 4-Bromo-5-ethyl-1-methyl-1H-1,2,3-triazole |
| CAS Registry Number | 2694728-86-2 |
| Molecular Formula | C5H8BrN3 |
| Molecular Weight | 190.04 g/mol |
| Appearance | Pale yellow to off-white solid / viscous liquid |
| Storage Conditions | Room Temperature to 2-8°C, Inert Atmosphere[3][4] |
| Solubility Profile | Soluble in DCM, EtOAc, DMF, DMSO; Slightly soluble in H₂O |
| Structural Class | Fully Substituted (1,4,5-trisubstituted) 1,2,3-Triazole |
Mechanistic Synthesis Strategy & Regiocontrol
Synthesizing fully substituted 1,2,3-triazoles with precise regiocontrol is notoriously challenging. A common pitfall in triazole synthesis is the over-reliance on traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Regiochemical Problem: CuAAC exclusively yields 1,4-disubstituted triazoles[5]. Even when attempting to use 1-haloalkynes (e.g., 1-bromo-1-butyne) in a CuAAC reaction, the electronic nature of the copper acetylide intermediate inherently forces the halogen to the C5 position, yielding a 5-halo-1,4-disubstituted triazole[6]. This results in the incorrect regioisomer for our target.
The Orthogonal Solution: To achieve the specific 1-methyl-4-bromo-5-ethyl substitution pattern, a two-stage orthogonal approach is required. The workflow relies on Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to establish the 1,5-disubstituted core, followed by regioselective electrophilic aromatic substitution (SEAr) at the C4 position[5][7].
Logical decision tree demonstrating the necessity of RuAAC over CuAAC for exact regiocontrol.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that intermediate formation and reaction completion can be visually and analytically confirmed at the bench.
Step-by-step synthetic workflow for 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole.
Protocol 1: Synthesis of the 1,5-Disubstituted Core via RuAAC
Causality: The bulky pentamethylcyclopentadienyl (Cp*) ligand on the ruthenium catalyst dictates the formation of a ruthenacycle intermediate that sterically forces the ethyl group of 1-butyne into the C5 position, ensuring >95% regioselectivity[5].
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Preparation & Safety: In an oven-dried Schlenk flask under argon, dissolve 1-butyne (1.2 eq) and methyl azide (1.0 eq) in anhydrous 1,4-dioxane. (Note: Methyl azide is highly volatile and potentially explosive; it must be generated in situ or utilized as a commercially available dilute solution in toluene).
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Catalyst Addition: Add the ruthenium catalyst Cp*RuCl(PPh3)2 (2-5 mol%). The solution will typically adopt a dark brown/orange hue[5].
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Reaction: Stir the sealed mixture at 60°C for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the azide spot (visualized via ninhydrin or IR spectroscopy at ~2100 cm⁻¹) validates completion.
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Workup: Filter the crude mixture through a short pad of silica gel to trap the ruthenium catalyst, washing thoroughly with EtOAc. Concentrate under reduced pressure to yield the intermediate 1-methyl-5-ethyl-1H-1,2,3-triazole .
Protocol 2: Regiospecific C4-Bromination
Causality: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) to prevent over-oxidation or radical bromination of the ethyl side-chain. Running the reaction in DMF under strict light exclusion ensures that bromination proceeds purely via an ionic SEAr mechanism at the highly nucleophilic C4 carbon[7][8].
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Preparation: Dissolve the crude 1-methyl-5-ethyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF. Shield the reaction flask entirely with aluminum foil.
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Electrophilic Addition: Cool the flask to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via LC-MS to confirm the mass shift (+78/80 Da isotopic pattern indicative of mono-bromination).
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Self-Validating Quench: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃). This instantly reduces any unreacted NBS; the visual transition of the mixture from a yellow tint to colorless confirms the cessation of the electrophilic bromination.
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Extraction & Purification: Extract with EtOAc (3x). Wash the combined organic layers extensively with water (5x) and brine to completely remove DMF and the succinimide byproduct. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to afford pure 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole .
Downstream Applications in Drug Development
The strategic placement of the bromine atom at the C4 position transforms this triazole from a passive bioisostere into an active cross-coupling participant. Researchers utilize 4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole as an electrophile in Palladium-catalyzed Suzuki-Miyaura couplings (reacting with arylboronic acids) or Buchwald-Hartwig aminations[8][9]. This allows for the rapid library generation of complex triazole-phenyl-thiazole derivatives, which have shown profound efficacy in disrupting dimerization interfaces in parasitic enzymes (e.g., Leishmania infantum Trypanothione Reductase) and acting as potent antimicrobial agents[8].
References
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"상품 상세 | SERVEONE (4-bromo-5-ethyl-1-methyl-1H-1,2,3-triazole)", Serveone. URL:[Link]
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"1,2,3-Triazole", Wikipedia. URL:[Link]
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Hein, J. E., et al. "Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes", PMC, NIH. URL:[Link]
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Boren, B. C., et al. "Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition", PMC, NIH. URL:[Link]
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"Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry", MDPI. URL:[Link]
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"Efficient Dimerization Disruption of Leishmania infantum Trypanothione Reductase by Triazole-phenyl-thiazoles", ACS Publications. URL:[Link]
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